molecular formula C20H27N5O3 B2540675 2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine CAS No. 923246-00-8

2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine

Cat. No. B2540675
CAS RN: 923246-00-8
M. Wt: 385.468
InChI Key: BPPMYUMVOMGPCF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a pyrimidine ring, which is a heterocyclic aromatic ring system, similar to benzene and pyridine, containing two nitrogen atoms . It also contains a piperazine ring, which is a common feature in many pharmaceuticals and it often improves the pharmacokinetic properties of a drug .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These could include properties such as solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Biological Activities

  • The synthesis of novel compounds, including those related to piperazine and pyrimidin-4-amine derivatives, has been extensively studied. These compounds exhibit a range of biological activities, such as antimicrobial, anti-inflammatory, and analgesic properties. For example, the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives have been explored, showing good to moderate activities against various microorganisms (Bektaş et al., 2007).

  • Another study focused on the synthesis of novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone. These compounds were evaluated for their anti-inflammatory and analgesic activities, with some showing high inhibitory activity on cyclooxygenase-2 (COX-2) selectivity and significant analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).

Analytical Applications

  • The determination of residual amines used in bulk drug synthesis showcases the relevance of these compounds in pharmaceutical manufacturing. A study described a method for determining residual piperazine in drug substances, highlighting the importance of such analyses in ensuring drug purity and safety (Morley et al., 1997).

Synthetic Pathways and Chemical Characterization

  • Research into heterospirocyclic 3-amino-2H-azirines as synthons for heterocyclic α-amino acids demonstrates the complexity and versatility of synthetic pathways involving piperazine and pyrimidin-4-amine derivatives. These studies contribute to the development of novel peptides and other bioactive molecules (Strässler et al., 1997).

Dual-Action Hypoglycemic Agents

  • The development of N-(pyrimidin-4-yl)thiazol-2-amine derivatives as dual-action hypoglycemic agents activating both glucokinase (GK) and PPARγ presents an example of the therapeutic potential of compounds with similarities to the query chemical. Such research underscores the potential for designing multifunctional drugs to manage complex diseases like diabetes (Song et al., 2011).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact molecular structure and properties. Piperazine derivatives can have various safety profiles, and appropriate precautions should be taken when handling them .

Future Directions

The future research directions would depend on the potential applications of this compound. If it shows promising biological activity, it could be further optimized and studied in preclinical and clinical trials .

Mechanism of Action

properties

IUPAC Name

(2,3-dimethoxyphenyl)-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3/c1-5-21-17-13-14(2)22-20(23-17)25-11-9-24(10-12-25)19(26)15-7-6-8-16(27-3)18(15)28-4/h6-8,13H,5,9-12H2,1-4H3,(H,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPMYUMVOMGPCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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